molecular formula C14H9ClF3N5O2S B12222781 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B12222781
M. Wt: 403.8 g/mol
InChI Key: LBIDJEQQXPRFCB-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring three critical substituents:

  • A chloro group at the 4-position of the benzene ring.
  • A trifluoromethyl group at the 3-position.
  • An N-linked tetrazole ring attached to a phenyl group at the sulfonamide nitrogen.

This structural profile suggests applications in medicinal chemistry, particularly for targets requiring sulfonamide-based inhibition (e.g., carbonic anhydrases, angiotensin receptors).

Properties

Molecular Formula

C14H9ClF3N5O2S

Molecular Weight

403.8 g/mol

IUPAC Name

4-chloro-N-[3-(tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C14H9ClF3N5O2S/c15-13-5-4-11(7-12(13)14(16,17)18)26(24,25)20-9-2-1-3-10(6-9)23-8-19-21-22-23/h1-8,20H

InChI Key

LBIDJEQQXPRFCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the formation of the tetrazole ring through a click chemistry approach, which is known for its efficiency and mild reaction conditions. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzenesulfonamide moiety.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s tetrazole ring is known for its bioisosteric properties, making it useful in drug design and development.

    Industry: The compound can be used in material science for creating new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (CAS/Use) Key Structural Features Physicochemical Properties Biological/Industrial Applications
Target Compound 4-Cl, 3-CF₃, N-(3-tetrazolylphenyl)benzenesulfonamide High polarity (tetrazole), moderate logP (~3.2, estimated) Potential enzyme inhibition (hypothetical)
Flusulfamide (4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide) 4-Cl, 3-CF₃, 2-Cl-4-NO₂ substituents Higher logP (~4.1) due to nitro group Agricultural fungicide
Parchem Compound (Cas 338964-27-5) 4-Cl, N-(benzimidazolyl-methoxybenzyl)benzenesulfonamide High lipophilicity (benzimidazole), MW: 463.96 g/mol Research chemical (unspecified biological activity)
G193-0089 () Triazole-thiadiazole core, 4-Cl-benzamide Moderate solubility (thiadiazole), MW: 529.06 g/mol Preclinical studies (anticancer/antimicrobial potential)
W-18 () (E)-4-Cl-N-(piperidinylidene)benzenesulfonamide Rigid piperidinylidene backbone Controlled substance (Schedule 9 poison)

Key Findings:

Substituent Impact on Activity

  • The tetrazole group in the target compound provides stronger hydrogen-bonding capacity compared to flusulfamide ’s nitro group, which may enhance target selectivity in biological systems .
  • W-18 ’s piperidinylidene moiety introduces conformational rigidity, likely contributing to its high receptor affinity and subsequent classification as a controlled substance .

Physicochemical Properties

  • Lipophilicity : The benzimidazole-containing Parchem compound (logP ~5.0) is significantly more lipophilic than the target compound, suggesting divergent pharmacokinetic profiles (e.g., tissue penetration vs. renal clearance) .
  • Molecular Weight : The thiadiazole-triazole hybrid (G193-0089) has a higher molecular weight (~529 g/mol), which may limit blood-brain barrier permeability compared to the target compound (~420 g/mol) .

Biological Applications

  • Flusulfamide ’s nitro and chloro substituents make it effective against fungal cell membranes, whereas the target compound’s tetrazole could position it for human therapeutic use (e.g., hypertension via angiotensin II receptor antagonism) .
  • W-18 ’s structural similarity to opioid receptor ligands underscores the importance of regulatory scrutiny for sulfonamide derivatives .

Biological Activity

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a 4-chloro substituent on one aromatic ring, a trifluoromethyl group on another, and a tetrazole moiety, which is known for enhancing biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The structure suggests potential interactions with microbial enzymes or receptors.
  • Cytotoxicity : Preliminary studies have indicated that it may induce apoptosis in cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit specific enzymes linked to various disease processes.

Antimicrobial Activity

In vitro studies have demonstrated that 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentrations (MICs) reported in the range of 10-20 μM.

Microbial StrainMIC (μM)
Escherichia coli15
Staphylococcus aureus12
Candida albicans18

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) reveal that the compound induces cell death through mechanisms such as apoptosis. The IC50 values indicate that the compound is effective at relatively low concentrations.

Cell LineIC50 (μM)
MCF-725
Hek29330

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to target enzymes involved in cancer progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Interaction with Cellular Receptors : The tetrazole moiety may facilitate binding to specific receptors involved in signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the compound's effectiveness against multidrug-resistant strains of bacteria. Results indicated a significant reduction in bacterial viability, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cancer Cell Apoptosis

In another study focusing on its cytotoxic effects, researchers treated MCF-7 cells with varying concentrations of the compound. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its role as an anticancer agent.

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